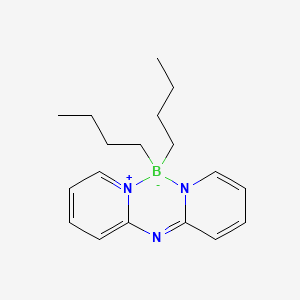![molecular formula C13H10F2N2O3S B4984284 N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide, commonly known as DASA-58, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in a variety of research fields.
科学的研究の応用
DASA-58 has been shown to have potential applications in a variety of research fields, including cancer research, neurobiology, and immunology. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CAIX). In neurobiology, DASA-58 has been shown to enhance the activity of the protein AMPA receptor, which is involved in synaptic plasticity. In immunology, DASA-58 has been shown to modulate the activity of T cells, which play a critical role in the immune response.
作用機序
DASA-58 exerts its effects by binding to the active site of the target enzyme or protein. In the case of CAIX, DASA-58 binds to the zinc ion in the active site of the enzyme, thereby inhibiting its activity. In the case of AMPA receptor, DASA-58 binds to a specific site on the receptor, causing a conformational change that enhances its activity. In the case of T cells, DASA-58 modulates the activity of the protein tyrosine phosphatase SHP-1, which is involved in T cell signaling.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme or protein. In the case of CAIX inhibition, DASA-58 has been shown to decrease the extracellular acidification rate of cancer cells, which is an indicator of their metabolic activity. In the case of AMPA receptor enhancement, DASA-58 has been shown to increase the amplitude and frequency of excitatory postsynaptic currents, which are involved in synaptic plasticity. In the case of T cell modulation, DASA-58 has been shown to decrease the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
One of the main advantages of DASA-58 is its relatively simple synthesis method, which allows for easy production in a laboratory setting. Additionally, DASA-58 has been shown to be highly selective for its target enzymes and proteins, which reduces the likelihood of off-target effects. However, one limitation of DASA-58 is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain research applications.
将来の方向性
There are several future directions for research involving DASA-58. One potential direction is the development of more potent analogs of DASA-58, which could increase its effectiveness in research applications. Another potential direction is the investigation of the effects of DASA-58 on other target enzymes and proteins, which could expand its potential applications in a variety of research fields. Finally, the use of DASA-58 in animal models could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of DASA-58 involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield DASA-58. The synthesis of DASA-58 is relatively simple and can be carried out in a laboratory setting with ease.
特性
IUPAC Name |
2,4-difluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHWDMQXHXAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-sulfamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)


![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)